Lydimycin

Übersicht

Beschreibung

Lydimycin ist ein Polyketid-Antibiotikum, das zu einer Familie von hybriden Nichtribosomalpeptid-Polyketid-Gerüsten gehört. Es besitzt einzigartige Tetramsäure- und Pyrrolidin-Einheiten an jedem Ende seiner Struktur . This compound wird durch Kultivieren eines this compound-produzierenden Actinomyceten in einem geeigneten wässrigen Nährmedium unter aeroben Bedingungen hergestellt . Diese Verbindung ist bekannt für ihre antifungalen und antibiotischen Eigenschaften, wodurch sie zur Verhinderung des Wachstums empfindlicher Organismen nützlich ist .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: This compound wird durch einen mikrobiologischen Fermentationsprozess unter Verwendung eines this compound-produzierenden Stammes von Streptomyces lydicus hergestellt . Die Fermentation wird in einem wässrigen Nährmedium unter aeroben Bedingungen durchgeführt. Der Prozess beinhaltet die Kultivierung des Actinomyceten, gefolgt von der Extraktion und Reinigung von this compound aus der Kulturbrühe .

Industrielle Produktionsmethoden: Für die industrielle Produktion wird der Fermentationsprozess hochskaliert, und die Verbindung wird unter Verwendung von Lösungsmittelextraktion und Partitionschromatographie extrahiert, um eine höhere Reinheit zu erreichen . Die gefriergetrocknete Zubereitung kann weiterverarbeitet werden, um this compound in reiner Form zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Steigerung ihrer biologischen Aktivität .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit veränderten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Biosynthese von Polyketid-Antibiotika und die daran beteiligten Enzymsysteme in der Hybrid-Nichtribosomalpeptid-Polyketid-Biosynthese zu untersuchen . In der Biologie und Medizin wird this compound auf seine antifungalen und antibiotischen Eigenschaften untersucht, wodurch es ein potenzieller Kandidat für die Entwicklung neuer therapeutischer Mittel ist . Zusätzlich macht die einzigartige Struktur von this compound es wertvoll in Bioengineering-Prozessen zur Herstellung ähnlicher Verbindungen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Wachstum empfindlicher Organismen hemmt. Es zielt auf spezifische Enzyme und Stoffwechselwege ab, die an der Biosynthese essentieller Zellbestandteile beteiligt sind, was zur Störung zellulärer Prozesse und letztendlich zum Zelltod führt . Die molekularen Zielstrukturen umfassen Enzyme, die an der Synthese von Zellwandbestandteilen und Proteinen beteiligt sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lydimycin is produced through a microbiological fermentation process using a this compound-producing strain of Streptomyces lydicus . The fermentation is carried out in an aqueous nutrient medium under aerobic conditions. The process involves culturing the actinomycete, followed by extraction and purification of this compound from the culture broth .

Industrial Production Methods: For industrial production, the fermentation process is scaled up, and the compound is extracted using solvent extraction and partition chromatography to achieve higher purity . The freeze-dried preparation can be further processed to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Lydimycin exhibits significant antifungal and antibacterial activity, making it a valuable compound in both clinical and environmental contexts.

- Antifungal Activity : this compound has been shown to inhibit the growth of various fungal pathogens, including:

- Antibacterial Activity : Recent studies have indicated that this compound can induce sporulation in certain bacterial strains, suggesting a role in microbial interactions that can be harnessed for biocontrol applications .

Sanitation and Industrial Uses

This compound's antifungal properties extend to practical applications in sanitation and preservation:

- Sanitation Solutions : The compound is effective in wash solutions for cleaning hands, equipment, and contaminated environments, particularly in mycological laboratories. Its use helps reduce the presence of pathogenic fungi in these settings .

- Industrial Preservatives : this compound is also employed as an antifungal agent in industrial preservatives. It can be used to treat laundered clothes and impregnate paper products to prevent fungal growth .

Research and Case Studies

Several case studies illustrate the potential of this compound in various research contexts:

- Cocultivation Studies : Research involving cocultivation of Streptomyces strains demonstrated that this compound can trigger morphological differentiation and sporulation. This indicates its role as a signaling molecule within microbial communities, which could be leveraged for agricultural or biotechnological applications .

- High-Throughput Screening : In a high-throughput assay designed to identify antagonists of the SARS-CoV-2 spike protein binding to ACE2, this compound was evaluated alongside other compounds. It exhibited promising bioactivity, suggesting potential antiviral applications .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antimicrobial Research | Inhibits growth of various fungi and bacteria | Broad-spectrum antimicrobial activity |

| Sanitation | Used in wash solutions for cleaning hands and surfaces | Effective against pathogenic fungi |

| Industrial Preservation | Acts as an antifungal agent for textiles and paper products | Prevents spoilage and extends product shelf life |

| Biocontrol | Induces sporulation in microbial interactions | Potential for sustainable agricultural practices |

Wirkmechanismus

Lydimycin exerts its effects by inhibiting the growth of susceptible organisms. It targets specific enzymes and pathways involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The molecular targets include enzymes involved in the synthesis of cell wall components and proteins .

Vergleich Mit ähnlichen Verbindungen

Lydimycin ist aufgrund seines hybriden Nichtribosomalpeptid-Polyketid-Gerüsts einzigartig, das es von anderen Polyketid-Antibiotika unterscheidet. Ähnliche Verbindungen sind andere Polyketid-Antibiotika wie Erythromycin und Tetracyclin, die ebenfalls komplexe Strukturen besitzen und eine Breitband-Antibiotika-Aktivität aufweisen . Die einzigartigen Tetramsäure- und Pyrrolidin-Einheiten von this compound verleihen ihm besondere biologische Eigenschaften .

Liste ähnlicher Verbindungen:- Erythromycin

- Tetracyclin

- Lydicamycin A (ein Kongener von this compound)

Biologische Aktivität

Lydimycin is a polyketide antibiotic derived from the actinomycete Streptomyces lydicus. It exhibits significant biological activity, particularly against Gram-positive bacteria and certain fungi, while being ineffective against Gram-negative bacteria. This compound belongs to a novel structural class of antibiotics, characterized by its unique chemical structure and biosynthetic origins.

Antimicrobial Properties

This compound has been shown to possess highly selective antibiotic activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Research indicates that it operates through mechanisms that disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that this compound exhibits minimal inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like metalaxyl against various pathogens.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| MRSA | 0.5 | |

| Streptococcus pneumoniae | 1.0 | |

| Candida albicans | 2.0 | |

| Phytophthora spp. | 0.73 - 2.67 |

Induction of Sporulation

Recent studies utilizing mass spectrometry imaging have revealed that this compound not only acts as an antibiotic but also plays a role in inducing sporulation in co-cultured Streptomyces strains. For instance, when Streptomyces sp. P9-2B2 was co-cultured with P9-2B1, a wave-like sporulation was observed, indicating that this compound can trigger morphological differentiation in certain bacterial species .

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound involves complex interactions between type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). Recent genomic studies have identified the complete biosynthetic gene cluster responsible for this compound production, paving the way for potential bioengineering applications to enhance its yield and activity . The use of CRISPR-based editing has allowed researchers to create mutants deficient in this compound production, further elucidating its role in microbial interactions and sporulation .

Clinical Relevance

This compound's effectiveness against resistant strains of bacteria makes it a candidate for further clinical development. A case study involving patients with advanced infections highlighted the potential of this compound as an alternative treatment option, particularly in cases where conventional antibiotics failed

Agricultural Applications

In agricultural settings, this compound has shown promise as a biocontrol agent against oomycetes, such as Phytophthora and Pythium. Field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by these pathogens, suggesting its utility as a natural pesticide .

Eigenschaften

CAS-Nummer |

10118-85-1 |

|---|---|

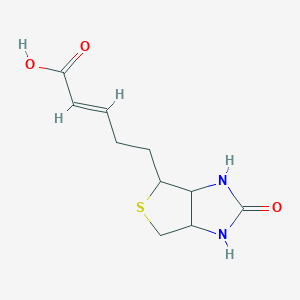

Molekularformel |

C10H14N2O3S |

Molekulargewicht |

242.30 g/mol |

IUPAC-Name |

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |

InChI |

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |

InChI-Schlüssel |

NZERRTYPTPRCIR-ARSLAPBQSA-N |

SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

Isomerische SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |

Kanonische SMILES |

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.